3-(2-Amino-5-bromo-1,3-thiazol-4-yl)benzonitrile
Description
3-(2-Amino-5-bromo-1,3-thiazol-4-yl)benzonitrile is a heterocyclic organic compound that features a thiazole ring substituted with an amino group and a bromine atom
Properties
Molecular Formula |
C10H6BrN3S |
|---|---|
Molecular Weight |
280.15 g/mol |
IUPAC Name |
3-(2-amino-5-bromo-1,3-thiazol-4-yl)benzonitrile |
InChI |
InChI=1S/C10H6BrN3S/c11-9-8(14-10(13)15-9)7-3-1-2-6(4-7)5-12/h1-4H,(H2,13,14) |
InChI Key |
MLZWBRUCQNHJGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(SC(=N2)N)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Amino-5-bromo-1,3-thiazol-4-yl)benzonitrile typically involves the formation of the thiazole ring followed by the introduction of the amino and bromo substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-aminothiazole, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using NBS or bromine in acetic acid.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various halogenated derivatives.
Scientific Research Applications
Antibacterial Activity
Thiazole derivatives, including 3-(2-Amino-5-bromo-1,3-thiazol-4-yl)benzonitrile, have shown promising antibacterial properties. Research indicates that compounds containing thiazole rings can effectively inhibit the growth of various bacterial strains.
Key Findings:
- Thiazole derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups demonstrated significant inhibition against Staphylococcus aureus and Bacillus subtilis .
- The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.98 to 3.9 µg/mL, showcasing their potency compared to standard antibiotics like ampicillin .
Anticancer Applications
The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit tumor cell growth.
Case Studies:
- In a study by Ulusoy Güzeldemirci & Gürsoy (2017), thiazole derivatives were evaluated for their cytotoxic effects against different cancer cell lines. The results indicated that certain thiazole-containing compounds exhibited significant anti-proliferative activity against breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Another research highlighted the development of thiazole-based compounds that showed promising results in inhibiting VEGFR-2, a critical target in cancer therapy. The IC50 values for these compounds were reported as low as 435 nM, indicating strong inhibitory activity against angiogenesis .
Anticonvulsant Properties
The anticonvulsant effects of thiazole derivatives have also been documented, with specific focus on their ability to modulate neuronal excitability.
Research Insights:
- A study reported that thiazole-integrated compounds displayed significant anticonvulsant activity in animal models. For example, certain derivatives had median effective doses significantly lower than standard anticonvulsants like ethosuximide .
- The structure–activity relationship (SAR) analysis suggested that modifications on the thiazole ring could enhance the anticonvulsant properties of these compounds, making them potential candidates for further development in epilepsy treatment .
Mechanism of Action
The mechanism of action of 3-(2-Amino-5-bromo-1,3-thiazol-4-yl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The bromine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules .
Comparison with Similar Compounds
2-Amino-5-bromothiazole: Shares the thiazole ring and bromine substitution but lacks the benzonitrile group.
3-(2-Amino-1,3-thiazol-4-yl)benzonitrile: Similar structure but without the bromine atom.
Uniqueness: 3-(2-Amino-5-bromo-1,3-thiazol-4-yl)benzonitrile is unique due to the combined presence of the amino, bromo, and benzonitrile groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Biological Activity
3-(2-Amino-5-bromo-1,3-thiazol-4-yl)benzonitrile is a compound that belongs to the thiazole family, which is renowned for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties.
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| CAS Number | 1391980-09-8 |
| Molecular Formula | C10H6BrN3S |
| Molecular Weight | 280.14 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. For instance, it may inhibit key enzymes involved in cellular proliferation and survival, such as topoisomerase II. This inhibition can lead to DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that compounds with similar thiazole structures can selectively target Gram-positive bacteria while exhibiting lower activity against Gram-negative strains .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example, thiazole derivatives have shown promising results in inhibiting the growth of cancer cell lines such as A172 (human brain glioblastoma), B16F10 (murine melanoma), and MDA-MB-231 (human breast adenocarcinoma). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Compounds within this class have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Studies
Several case studies highlight the biological activity of thiazole derivatives:
- Anticancer Efficacy : A study demonstrated that a series of thiazole derivatives exhibited IC50 values less than those of standard chemotherapeutic agents like doxorubicin against multiple cancer cell lines. The presence of specific substituents on the thiazole ring was correlated with enhanced cytotoxicity .
- Antimicrobial Screening : In a screening of various thiazole compounds, it was found that certain derivatives had minimal inhibitory concentrations (MIC) effective against Staphylococcus aureus and Escherichia coli, indicating selective antibacterial activity .
Chemical Reactions Analysis
Thiazole Ring Formation
A common method to synthesize 2-aminothiazoles involves condensation reactions. For example, ethyl 4-bromo-3-oxopentanoate reacts with thiourea to form a thiazole ester, which can then undergo condensation with hydrazine to yield 2-aminothiazole derivatives .
Halogenation at Position 5
Introducing a bromine at position 5 of the thiazole ring may require regioselective halogenation. While Source describes halogenation at position 2 using CuX (X = Cl, Br, I) with n-butyl nitrite, achieving substitution at position 5 would likely demand different directing groups or conditions. For instance:
-
Bromination : Copper(I) bromide (CuBr) in combination with a nitrite source (e.g., n-butyl nitrite) could enable regioselective bromination. Yields for bromination are typically higher than chlorination (>50%) .
-
Directing Groups : Electron-donating substituents (e.g., amino groups) may guide bromination to specific positions, though steric factors could influence regioselectivity .
Coupling to Benzonitrile
The benzonitrile fragment is typically introduced via cross-coupling reactions.
Sonogashira Coupling
A plausible method involves Sonogashira cross-coupling of a halogenated thiazole with a terminal alkyne. For example, iodinated thiazoles react with alkyne precursors under palladium catalysis to form carbon-carbon bonds .
-
Conditions : Iodoarenes (better yields than bromoarenes) with Sonogashira catalysts (e.g., PdCl₂(PPh₃)₂).
Alternative Methods
-
Amino-Catalyzed Benzannulation : While not directly applicable, Source demonstrates the synthesis of benzonitriles via [3+3] cycloaddition of α,β-unsaturated aldehydes and nitriles under organocatalytic conditions. This could inspire alternative routes for forming the benzonitrile-thiazole linkage .
-
Suzuki Coupling : If the thiazole bears a boronic acid/boronate group, coupling with a bromobenzonitrile could yield the target compound .
Key Reaction Data
Research Findings
-
Regioselectivity : Halogenation at position 5 of the thiazole may require steric or electronic control. For example, bulky groups (e.g., amino) could direct bromination away from position 2 .
-
Catalyst Efficiency : Pyrrolidine (20–30 mol%) is optimal for organocatalytic benzannulation, outperforming alternatives like morpholine or DMAP .
-
Anticancer Potential : While the target compound is not explicitly tested, related thiazole derivatives (e.g., 2-amino-5-bromo-1,3-thiazoles) show activity against cancer cell lines, suggesting possible bioactivity .
Challenges and Considerations
-
Positional Control : Ensuring bromination occurs exclusively at position 5 may require tailored directing groups or intermediate protection strategies.
-
Cross-Coupling Compatibility : The choice of catalyst and solvent (e.g., chloroform for Sonogashira) significantly impacts yields .
-
Purification : Multi-step syntheses often require column chromatography or recrystallization to isolate pure products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
